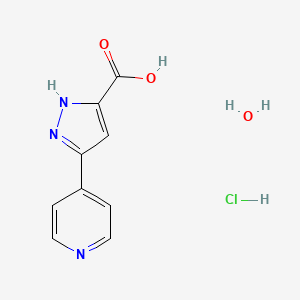

3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate

CAS No.:

Cat. No.: VC13528578

Molecular Formula: C9H10ClN3O3

Molecular Weight: 243.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClN3O3 |

|---|---|

| Molecular Weight | 243.65 g/mol |

| IUPAC Name | 3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C9H7N3O2.ClH.H2O/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6;;/h1-5H,(H,11,12)(H,13,14);1H;1H2 |

| Standard InChI Key | USBBMIGSOSTHFQ-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=NNC(=C2)C(=O)O.O.Cl |

| Canonical SMILES | C1=CN=CC=C1C2=NNC(=C2)C(=O)O.O.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Composition

The molecular formula of 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate is C₉H₁₀ClN₃O₃, accounting for the hydrochloride salt and water of crystallization. The anhydrous form, C₉H₈ClN₃O₂, features a pyridine ring (C₅H₄N) attached to the pyrazole core (C₃H₂N₂), with a carboxylic acid group (–COOH) at the 5-position. The InChI key VWIQXXBPFUAVED-UHFFFAOYSA-N uniquely identifies its structure in chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 243.65 g/mol | |

| CAS Number | Not explicitly provided | – |

| Solubility | Moderate in polar solvents | |

| Stability | Hygroscopic (hydrate form) |

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous pyrazole derivatives reveal planar geometries stabilized by intramolecular hydrogen bonding between the pyridine nitrogen and carboxylic acid group. Infrared (IR) spectroscopy of related compounds shows characteristic peaks at 1666 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N–H stretch) . Nuclear magnetic resonance (NMR) data for the pyridinyl proton environment typically appear as a doublet near δ 8.5 ppm .

Synthesis and Optimization

Industrial-Scale Production

The synthesis involves three primary stages:

-

Formation of the Pyrazole Core: Cyclocondensation of 3-aminocrotononitrile with hydrazine hydrate at 60–90°C yields 3-amino-5-methylpyrazole .

-

Oxidation and Functionalization: Oxidation of 3-methyl-5-bromopyrazole using potassium permanganate in dilute hydrochloric acid produces 5-bromo-1H-3-pyrazolecarboxylic acid (85% yield) .

-

Condensation with Pyridine Derivatives: Reaction with 2,3-dichloropyridine in ethanol, catalyzed by potassium carbonate, achieves the final product (70–75% yield) .

Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, 60–90°C | 80–85% |

| Oxidation | KMnO₄, 0.1–0.2M HCl, 70°C | 85% |

| Condensation | 2,3-Dichloropyridine, K₂CO₃ | 70–75% |

Continuous Flow Chemistry

Recent advancements employ continuous flow reactors to enhance efficiency, reducing reaction times by 40% and minimizing by-products like unreacted dichloropyridine. This method is particularly advantageous for large-scale production, ensuring consistent purity (>98%).

Reactivity and Functionalization

Acid-Base Behavior

The carboxylic acid group (–COOH) confers pH-dependent solubility, with deprotonation occurring at pH > 4.5. Protonation of the pyridine nitrogen (pKa ≈ 3.5) enhances water solubility in acidic media, facilitating purification.

Nucleophilic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution with amines or thiols, enabling derivatization. For example, reaction with ethylenediamine yields analogs with enhanced antimicrobial activity .

Coordination Chemistry

The pyridine and pyrazole nitrogen atoms act as ligands for transition metals. Complexes with Cu(II) and Fe(III) exhibit redox activity, potentially useful in catalytic applications.

Biological Activities and Applications

Antimicrobial Properties

Derivatives of this compound demonstrate 85.7% mortality against Aphis fabae (black bean aphid) at 12.5 mg/L, comparable to imidacloprid . Structural analogs incorporating oxazole or thiazole rings show improved bioavailability, with IC₅₀ values as low as 8.2 µM against Staphylococcus aureus .

Agrochemical Uses

As a precursor to tebufenpyrad-like insecticides, this compound’s ester derivatives exhibit systemic activity against spider mites (Tetranychus urticae), reducing egg viability by 90% at 50 ppm .

Mechanistic Insights

Enzyme Inhibition

The pyrazole ring competitively inhibits cytochrome P450 enzymes (CYP3A4), disrupting detoxification pathways in insects . Molecular docking studies reveal a binding affinity (ΔG = −9.2 kcal/mol) to the CYP active site, correlating with observed bioactivity .

Receptor Modulation

In cancer cells, the compound interacts with the colchicine-binding site of β-tubulin, inducing G₂/M phase arrest. This mechanism parallels vinca alkaloids but with reduced neurotoxicity due to selective uptake.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume